molecular formula C6H10N2O3 B1531247 1-(Carbamoylmethyl)azetidine-3-carboxylic acid CAS No. 1343639-12-2

1-(Carbamoylmethyl)azetidine-3-carboxylic acid

Cat. No. B1531247
CAS RN: 1343639-12-2
M. Wt: 158.16 g/mol
InChI Key: HQXKZMOWXDIOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 1-(Carbamoylmethyl)azetidine-3-carboxylic acid is 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)4-8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) . This indicates the presence of a carbamoylmethyl group attached to an azetidine ring, which is further attached to a carboxylic acid group.


Physical And Chemical Properties Analysis

The compound is a white solid . Its melting point is 286 °C (dec.) (lit.) . The SMILES string for the compound is OC(=O)C1CNC1 .

Scientific Research Applications

Synthesis and Functionalization

1-(Carbamoylmethyl)azetidine-3-carboxylic acid and its derivatives are of significant interest in the field of medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities. The synthesis of azetidine-2- and azetidine-3-carboxylic acid derivatives involves strategic functionalization to generate compounds for biological and foldameric applications. A study highlighted the development of a short synthesis route for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates, presenting a foundation for producing a broad range of conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives. These derivatives are of interest from both a biological and an application standpoint in the field of foldamers, showcasing their versatility and potential for creating novel compounds with specific properties (Žukauskaitė et al., 2011).

Role in Disease Pathogenesis

The presence of azetidine-2-carboxylic acid in the food chain, particularly in sugar beets and table beets, has been studied for its potential misincorporation into proteins in place of proline. This misincorporation can lead to toxic effects and congenital malformations in humans and other species. The study conducted by Rubenstein et al. aimed to identify azetidine-containing links in the food chain and its implications for health, suggesting a need for further exploration into the role of such compounds in the pathogenesis of disease (Rubenstein et al., 2009).

Impact on Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid has been used to study the relationship between protein synthesis and ion transport. Research demonstrated that azetidine-2-carboxylic acid does not inhibit protein assembly but results in the formation of proteins that are ineffective as enzymes. This has implications for understanding the molecular mechanisms underlying protein function and the potential therapeutic applications of modifying protein synthesis and ion transport mechanisms (Pitman et al., 1977).

Applications in Antibacterial Agents

The structural features of azetidine derivatives have been explored for their potential in developing novel antibacterial agents. A study on 7-azetidinylquinolones demonstrated the synthesis and evaluation of various stereochemically pure derivatives as antibacterial agents, showing the significance of chirality on the potency and efficacy of these compounds. This research underscores the potential of azetidine derivatives in the design of new antibacterial therapies, highlighting the importance of stereochemistry in drug development (Frigola et al., 1995).

Stereoselective Synthesis

The stereoselective synthesis of azetidines and related compounds is crucial for the development of specific and effective pharmaceutical agents. Studies have shown that base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, depending on the reaction conditions. This method allows for the stereospecific formation of these compounds, which can then be oxidized to azetidine-2-carboxylic acids, showcasing the versatility and importance of stereoselective synthesis in medicinal chemistry (Medjahdi et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, indicates that it should not be used for food, drug, pesticide or biocidal product use . The storage class code is 11, indicating that it is a combustible solid . The WGK is 3 . The flash point is not applicable .

Future Directions

Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research . They are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . Therefore, the future directions for 1-(Carbamoylmethyl)azetidine-3-carboxylic acid could involve further exploration of these areas.

properties

IUPAC Name

1-(2-amino-2-oxoethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(9)3-8-1-4(2-8)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXKZMOWXDIOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Carbamoylmethyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Carbamoylmethyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Carbamoylmethyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Carbamoylmethyl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(Carbamoylmethyl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(Carbamoylmethyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.